Manifaxine (CAS 135306-39-7) is a highly potent, direct-acting norepinephrine-dopamine reuptake inhibitor (NDRI) defined by its (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol structure [1]. Unlike earlier-generation aminoketones, this compound features a stabilized morpholine acetal ring and a 3,5-difluorophenyl substitution that imparts distinct amphiphilic properties, high solubility in polar aprotic solvents like DMSO, and predictable pH-dependent aqueous dissolution. For pharmacological research and synthetic assay development, Manifaxine serves as a high-purity, pre-cyclized benchmark, bypassing the complex in vivo metabolic activation required by standard cathinone-derived precursors[2].
Substituting Manifaxine with the more common benchmark bupropion or its unfluorinated metabolite radafaxine severely compromises in vitro assay precision [1]. Bupropion is heavily reliant on hepatic metabolism (primarily via CYP2B6) to form its active morpholinol metabolites, meaning its direct in vitro application often yields artificially low binding affinities and fails to replicate physiological NDRI activity [1]. Furthermore, the absence of the 3,5-difluoro substitution in radafaxine results in lower lipophilicity and reduced target binding efficiency[2]. Procuring Manifaxine ensures researchers have a pre-cyclized, metabolically stable, and highly potent morpholine scaffold that delivers immediate, quantifiable receptor engagement without requiring metabolic simulation.
Manifaxine demonstrates substantially higher affinity for the norepinephrine transporter compared to the baseline standard bupropion. The integration of the morpholine acetal structure and difluorophenyl motif provides additional hydrogen bonding and hydrophobic interactions, driving a 30-fold increase in in vitro NET inhibition activity [1].
| Evidence Dimension | In vitro Norepinephrine (NE) uptake inhibition potency |
| Target Compound Data | 30-fold higher activity |
| Comparator Or Baseline | Bupropion (Baseline aminoketone) |
| Quantified Difference | 30x greater in vitro potency |
| Conditions | In vitro monoamine uptake assay |
Essential for high-throughput screening and receptor binding assays where maximum direct target engagement is required without relying on metabolic activation.
Beyond its in vitro binding superiority, Manifaxine maintains a robust translational advantage in systemic models. Compared to bupropion, Manifaxine exhibits a 4-fold higher in vivo activity for norepinephrine uptake inhibition [1]. This is attributed to the optimized lipophilicity and metabolic stability conferred by the 3,5-difluorophenyl group, which enhances central nervous system penetrance and target residence time.
| Evidence Dimension | In vivo Norepinephrine uptake inhibition |
| Target Compound Data | 4-fold higher activity |
| Comparator Or Baseline | Bupropion |
| Quantified Difference | 4x greater in vivo potency |
| Conditions | In vivo preclinical monoamine uptake models |
Allows researchers to use lower dosing thresholds in animal models, reducing off-target toxicity while achieving robust NDRI effects.
Bupropion exists as an aminoketone that undergoes intramolecular cyclization in vivo to form active morpholinols like hydroxybupropion and radafaxine[1]. Manifaxine is synthesized as a pre-cyclized, stereospecific (2S,3S,5R) morpholin-2-ol. This locked conformation prevents the spontaneous degradation or equilibrium shifts often seen in uncyclized cathinone derivatives under aqueous assay conditions, ensuring consistent molarity and reproducible binding kinetics across varied pH environments [1].
| Evidence Dimension | Structural conformation in aqueous media |
| Target Compound Data | Stable, pre-cyclized morpholine acetal |
| Comparator Or Baseline | Bupropion (uncyclized aminoketone subject to equilibrium/metabolism) |
| Quantified Difference | Elimination of metabolic dependency for active conformation |
| Conditions | Aqueous physiological buffers (pH 7.4) |
Guarantees that the exact molar concentration applied in an assay directly correlates to the active pharmacophore, eliminating the variability of spontaneous cyclization.
Due to its 30-fold higher in vitro potency over bupropion and its pre-cyclized stability, Manifaxine is the optimal positive control for screening novel NDRI candidates in cell-based assays [1].
Its metabolically stable, fluorinated morpholine structure makes it an ideal reference standard for LC-MS/MS studies mapping the CNS penetrance and half-life of advanced monoamine modulators [2].
The 3,5-difluorophenyl morpholinol core serves as an advanced starting material or benchmark for synthesizing next-generation treatments for neurological disorders, bypassing the metabolic liabilities of cathinone-based precursors [1].